
3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems. Benzofuran derivatives are known to be core components in many biologically active compounds, including natural products and synthetic drugs . The bromo and carboxamide substituents on the furan ring, along with the dimethoxyphenyl group, suggest potential for diverse chemical reactivity and interactions with biological targets.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was performed using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, yielding excellent results . Similarly, the synthesis of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives involved a cyclocondensation reaction of carbohydrazones with thioglycolic acid . These methods could potentially be adapted to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
Benzofuran derivatives often exhibit interesting structural characteristics due to their aromatic systems. For example, the crystal structure of a related compound, 2-(4-bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, showed that the bromophenyl ring is slightly rotated out of the benzofuran plane . This could imply that in the compound of interest, similar steric interactions may influence the overall molecular conformation, potentially affecting its reactivity and biological interactions.
Chemical Reactions Analysis
The reactivity of benzofuran derivatives can be influenced by the substituents present on the rings. The presence of a bromo group, for instance, can facilitate further functionalization through reactions such as Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides . The carboxamide group is also a key functional group that can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for the biological activity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their substitution patterns. The introduction of methoxy groups, as seen in the compound of interest, can affect the molecule's lipophilicity and electronic properties, which in turn can influence its solubility, stability, and biological activity . The presence of halogens like bromine can increase the molecular weight and potentially affect the compound's pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of benzofuran derivatives, including those similar to the specified compound, typically involves multiple steps starting from basic furan compounds. These processes might include reactions with bromo salicylaldehyde, diethyl bromomalonate, and various amines to form benzofuran aryl ureas and carbamates. These compounds are characterized using techniques like NMR, IR, and sometimes X-ray crystallography to confirm their structures and functionalities (Kumari et al., 2019).
Antimicrobial Activities
- Benzofuran derivatives are screened for antimicrobial activities against various pathogens. The synthesis process often leads to the formation of compounds with potential antimicrobial properties, which are evaluated through standard microbiological assays to determine their effectiveness against bacteria and fungi (Kumari et al., 2019).
Molecular Docking and Antituberculosis Study
- Some benzofuran derivatives are subjected to molecular docking studies to predict their binding affinities to target enzymes or proteins associated with diseases like tuberculosis. These studies help in understanding the potential mechanism of action of these compounds and their effectiveness in treating specific diseases (Thorat et al., 2016).
Anti-Inflammatory and Analgesic Agents
- Novel benzofuran derivatives are synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds are tested for their ability to inhibit enzymes like cyclooxygenases (COX), which are involved in the inflammatory process, and their effectiveness in reducing pain in animal models (Abu‐Hashem et al., 2020).
Antimicrobial, Anti-inflammatory, and Radical Scavenging Activities
- The synthesized benzofuran carboxamide derivatives are also tested for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, contributing to their potential as therapeutic agents in treating infections, inflammation, and oxidative stress-related conditions (Lavanya et al., 2017).
Diversity-Oriented Synthesis
- A diversity-oriented approach is applied to synthesize highly functionalized benzofuran-2-carboxamides, showcasing the versatility of benzofuran derivatives in chemical synthesis and the potential for discovering new biological activities through structural modifications (Han et al., 2014).
Eigenschaften
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O6/c1-28-12-7-8-14(17(11-12)29-2)24-22(27)20-19(13-5-3-4-6-15(13)31-20)25-21(26)16-9-10-18(23)30-16/h3-11H,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGTTZQNOABFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2515843.png)
![N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2515845.png)
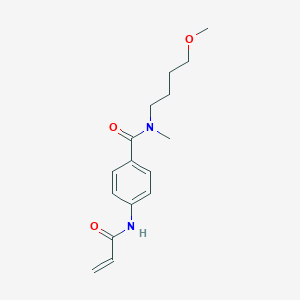

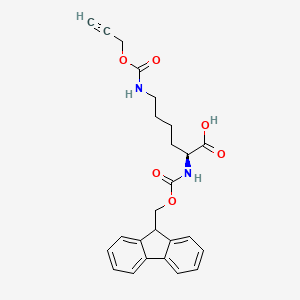
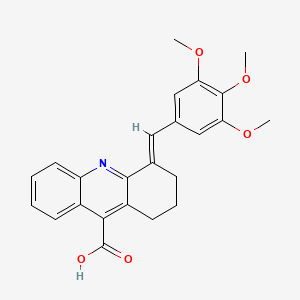
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)
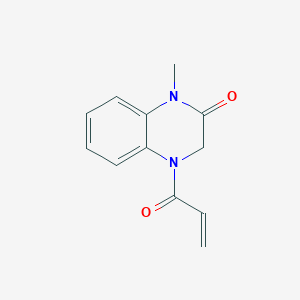

![Dimethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2515859.png)
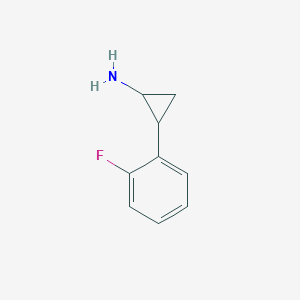
![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)
![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)
![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)